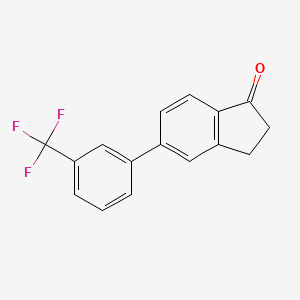

5-(3-Trifluoromethylphenyl)indan-1-one

Overview

Description

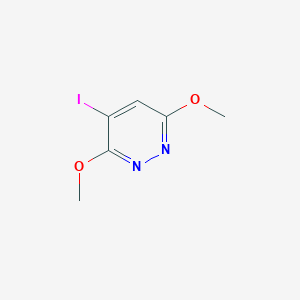

5-(3-Trifluoromethylphenyl)indan-1-one, also known as TFPI, is a popular research chemical that has attracted significant attention in various fields of research. It has a molecular formula of C16H11F3O .

Synthesis Analysis

The synthesis of 1-indanones, which includes 5-(3-Trifluoromethylphenyl)indan-1-one, has been described in various literature. More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials .Molecular Structure Analysis

The molecular weight of 5-(3-Trifluoromethylphenyl)indan-1-one is 276.25 g/mol . The IUPAC Standard InChIKey is YWBVHLJPRPCRSD-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 1-indanones involves various chemical reactions. The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), compounds structurally related to "5-(3-Trifluoromethylphenyl)indan-1-one," have been extensively studied for their supramolecular self-assembly behavior, which is crucial for applications ranging from nanotechnology to polymer processing and biomedical applications. These compounds can form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of these BTAs underscores their potential in various scientific disciplines, promising a bright future for their commercial applications (Cantekin, de Greef, & Palmans, 2012).

Sustainable Material Synthesis

5-Hydroxymethylfurfural (HMF) and its derivatives, which can be synthesized from plant biomass, represent a class of versatile reagents known as platform chemicals. These compounds, including those structurally akin to "5-(3-Trifluoromethylphenyl)indan-1-one," are pivotal in transitioning from non-renewable hydrocarbon sources to sustainable feedstocks for the chemical industry. They hold promise in the production of a wide array of materials, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, and pesticides (Chernyshev, Kravchenko, & Ananikov, 2017).

Novel Polymers and Functional Materials

Research in the field of 1,3,5-triazine-based mesogens, which share chemical motifs with "5-(3-Trifluoromethylphenyl)indan-1-one," has been driven by their potential applications in organo-electronic devices. These compounds form the basis for charge and energy transport investigation and are poised for use in commercially successful liquid crystal displays and other applications. The diverse structural modifications and property alterations these molecules undergo highlight the dynamic nature of research in this area, promising innovative material solutions (Devadiga & Ahipa, 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)13-3-1-2-10(9-13)11-4-6-14-12(8-11)5-7-15(14)20/h1-4,6,8-9H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSILULNHIKOEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Trifluoromethylphenyl)indan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)